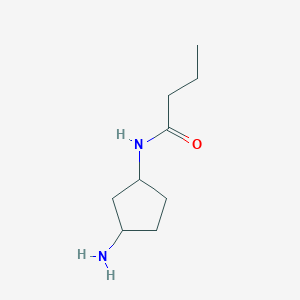![molecular formula C13H14ClF3O B13184696 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to an oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include oxides or carboxylic acids.
Reduction: Products include difluoromethyl or monofluoromethyl derivatives.
科学的研究の応用
3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-[3-(methyl)phenyl]oxane: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Bromomethyl)-2-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane imparts unique properties such as increased lipophilicity and metabolic stability compared to its methyl-substituted analogs . Additionally, the chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C13H14ClF3O |
|---|---|
分子量 |
278.70 g/mol |
IUPAC名 |
3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2 |
InChIキー |
KDGIUQQGEBSGPA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


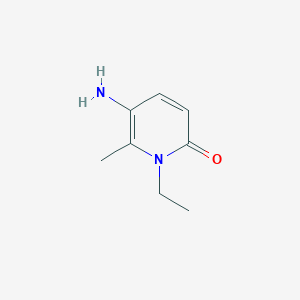
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
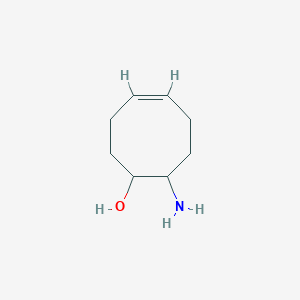
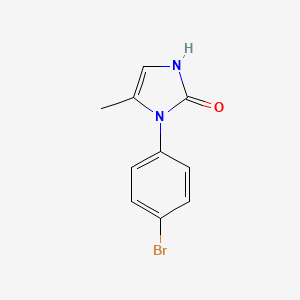



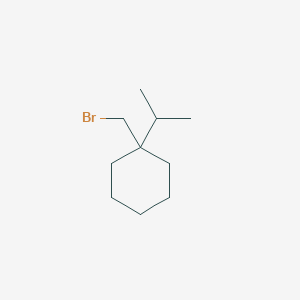
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
